molecular formula C12H26O5 B038144 Tetrapropylene glycol CAS No. 24800-25-7

Tetrapropylene glycol

Cat. No. B038144
CAS RN: 24800-25-7
M. Wt: 250.33 g/mol
InChI Key: QVHMSMOUDQXMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrapropylene glycol, also known as 2-{2-[2-(2-Hydroxypropoxy)propoxy]propoxy}-1-propanol, is a synthetic organic substance . It has a molecular formula of C12H26O5, an average mass of 250.332 Da, and a monoisotopic mass of 250.178024 Da .


Synthesis Analysis

Tetrapropylene glycol is part of a family of substances known as propylene glycols, which are produced on a scale of approximately three million metric tons per year . These substances are obtained via the hydrolysis of 1,2-epoxy propane . An industrial process is being developed to separate propylene glycols mixtures to obtain tetrapropylene glycol .


Molecular Structure Analysis

The molecular structure of Tetrapropylene glycol consists of 12 carbon atoms, 26 hydrogen atoms, and 5 oxygen atoms . It has a molar refractivity of 65.8±0.3 cm³, a polar surface area of 68 Ų, and a polarizability of 26.1±0.5 10^-24 cm³ .


Physical And Chemical Properties Analysis

Tetrapropylene glycol has a density of 1.0±0.1 g/cm³, a boiling point of 348.9±27.0 °C at 760 mmHg, and a flash point of 164.8±23.7 °C . It also has a vapor pressure of 0.0±1.7 mmHg at 25°C and an enthalpy of vaporization of 68.7±6.0 kJ/mol .

Scientific Research Applications

  • Nanocomposite Polymer Electrolytes : Tetra(ethylene) glycol dimethyl ether (TEGDME), a related compound to tetrapropylene glycol, can serve as a plasticizer in nanocomposite polymer electrolytes. This application is notable for its acceptable ionic conductivities and excellent mechanical performance across a wide temperature range (Samir et al., 2004).

  • Polypropylene/Poly(butyl acrylate) Alloy : The addition of triethylene glycol diacrylate (TEGDA) to this alloy improves its grafting percentage, demonstrating the utility of glycol derivatives in polymer science (Li et al., 2015).

  • Industrial Process Development : The properties of tetrapropylene glycol, such as vapor pressure, density, viscosity, and surface tension, are crucial for developing industrial processes, especially for separating propylene glycol mixtures (Fendu & Oprea, 2013).

  • Packaging Applications : Organic-inorganic nanocomposite hybrids, prepared using tetraethoxysilane and polyvinyl alcohol, are being explored for packaging applications. Such research underscores the versatility of glycol derivatives in creating new materials (Marino et al., 2008).

  • Epoxy Resin Toughening : An isocyanate-functionalized polyether, which is chemically related to tetrapropylene glycol, significantly enhances the impact resistance of epoxy resin cured with triethylene tetramine (TETA), with minimal impact on stiffness and mechanical strength (Soares et al., 2008).

  • Potentiometric Titrations : This method can accurately determine the concentration of poly(oxypropylene) chains in compounds, a vital aspect in chemical analysis (Vytras et al., 1995).

Safety And Hazards

Tetrapropylene glycol is highly flammable and toxic if inhaled . It can cause damage to organs . It is recommended to keep away from heat/sparks/open flames/hot surfaces, use explosion-proof electrical/ventilating/lighting/equipment, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Given the broad and dispersive applications of propylene glycols, including Tetrapropylene glycol, there is a need to understand the potential hazards of and exposures associated with the manufacture, transport, use, and disposal of products containing or manufactured from these substances .

properties

IUPAC Name

2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O5/c1-9(14)6-15-11(3)8-17-12(4)7-16-10(2)5-13/h9-14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHMSMOUDQXMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OCC(C)OCC(C)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029324
Record name 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tetrapropylene glycol

CAS RN

24800-25-7
Record name 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24800-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrapropylene glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024800257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAPROPYLENE GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEW2972NUZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrapropylene glycol
Reactant of Route 2
Reactant of Route 2
Tetrapropylene glycol
Reactant of Route 3
Reactant of Route 3
Tetrapropylene glycol
Reactant of Route 4
Reactant of Route 4
Tetrapropylene glycol
Reactant of Route 5
Reactant of Route 5
Tetrapropylene glycol
Reactant of Route 6
Tetrapropylene glycol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.